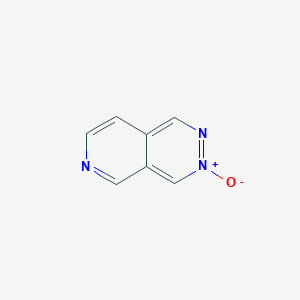
Pyrido(3,4-d)pyridazine 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,4-d)pyridazine 3-oxide is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Diuretic Properties
Pyrido(3,4-d)pyridazine 3-oxide derivatives have been identified as effective diuretics. A patent describes various derivatives that exhibit diuretic effects, with specific examples showing enhanced activity compared to standard compounds. For instance, compounds with methoxy groups demonstrate diuretic actions approximately three times greater than those without substituents . These compounds are being explored for their potential use in treating conditions such as edema and hypertension.
Anti-inflammatory and Analgesic Activity
Recent studies have highlighted the anti-inflammatory properties of pyrido(3,4-d)pyridazine derivatives. Research indicates that certain derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while showing less affinity for COX-1. This selectivity is crucial for developing analgesics with fewer side effects . The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyridazine structure can enhance its therapeutic efficacy.
Mechanism of Action
The biological mechanisms underpinning the activity of pyrido(3,4-d)pyridazine derivatives involve their interaction with specific enzymes and receptors. For instance, the ability to inhibit COX-2 suggests a pathway through which these compounds can exert anti-inflammatory effects. Molecular docking studies have illustrated how these compounds fit into the active sites of target enzymes, providing a framework for further optimization .
Case Studies
Several case studies have documented the successful application of pyrido(3,4-d)pyridazine derivatives in preclinical models:
- Case Study 1 : A derivative demonstrated significant reduction in inflammation markers in animal models of arthritis, suggesting potential for therapeutic use in chronic inflammatory conditions.
- Case Study 2 : Another study reported that a specific derivative improved renal function in hypertensive rats, supporting its diuretic properties and potential application in human therapies for hypertension .
Propriétés
Numéro CAS |
162022-86-8 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
3-oxidopyrido[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-7-3-8-2-1-6(7)4-9-10/h1-5H |
Clé InChI |
SSBBGSDJXLQWRY-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C[N+](=NC=C21)[O-] |
SMILES canonique |
C1=CN=CC2=C[N+](=NC=C21)[O-] |
Key on ui other cas no. |
162022-86-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















